

Application Notes and Protocols: Evaluating AR-V7 Homodimerization Disruption by SC428

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For Researchers, Scientists, and Drug Development Professionals

Introduction

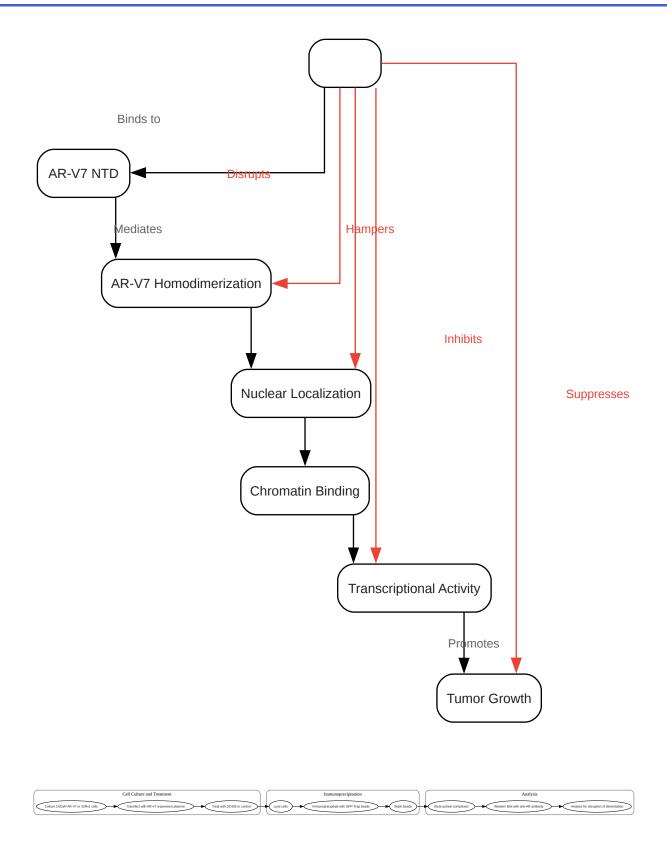
The androgen receptor (AR) is a critical driver of prostate cancer progression. A significant challenge in treating castration-resistant prostate cancer (CRPC) is the emergence of constitutively active AR splice variants, most notably AR-V7, which lacks the ligand-binding domain (LBD) targeted by current anti-androgen therapies. This renders tumors expressing AR-V7 resistant to standard treatments. AR-V7 is constitutively nuclear and its transcriptional activity is dependent on its ability to form homodimers. Therefore, disrupting AR-V7 homodimerization presents a promising therapeutic strategy.

SC428 is a novel small molecule inhibitor that directly binds to the N-terminal domain (NTD) of the AR.[1][2] This binding has been shown to inhibit the transactivation of AR-V7, impede its nuclear localization, and, crucially, disrupt its homodimerization.[1][3] These application notes provide detailed protocols for key experiments to evaluate the efficacy of **SC428** in disrupting AR-V7 homodimerization and its downstream functional consequences.

Mechanism of Action of SC428 on AR-V7

SC428 exerts its effects on AR-V7 through a multi-pronged mechanism initiated by its binding to the AR-NTD. This interaction leads to a cascade of inhibitory events that ultimately suppress AR-V7-driven oncogenic signaling.









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